molecular formula C19H35N3O3 B7915614 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915614
M. Wt: 353.5 g/mol
InChI Key: UFJXRNCSSNZXBT-INIZCTEOSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a piperidine ring substituted at the 4-position with a methyl group and an (S)-2-amino-3-methyl-butyryl moiety. The cyclopropane ring is linked to the carbamic acid tert-butyl ester group, providing structural rigidity. Its molecular formula is inferred as C19H33N3O3, with a molecular weight of approximately 351.5 g/mol. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthesis .

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)21-10-8-14(9-11-21)12-22(15-6-7-15)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJXRNCSSNZXBT-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Piperidine-4-ylmethyl Intermediate

The piperidine core is synthesized via reductive amination or cyclization of linear precursors. A representative method involves reacting 4-piperidone with formaldehyde under acidic conditions to form the spirocyclic intermediate, followed by reduction using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C . Alternative routes employ Boc-protected piperidine derivatives, where the tert-butoxycarbonyl (Boc) group ensures amine protection during subsequent reactions. For instance, Boc-piperidine-4-carbaldehyde undergoes reductive amination with methylamine to yield the N-methylpiperidine intermediate, which is alkylated at the 4-position using bromomethylcyclopropane in dimethylformamide (DMF) at 60°C .

Table 1: Reaction Conditions for Piperidine Intermediate Synthesis

MethodReagents/ConditionsYield (%)Reference
Reductive AminationNaBH3CN, MeOH, 0°C, 12 h72
Boc ProtectionBoc2O, Et3N, DCM, rt, 6 h89
AlkylationBromomethylcyclopropane, K2CO3, DMF, 60°C65

Step 3: Cyclopropane Integration and Carbamate Formation

The cyclopropyl-carbamic acid tert-butyl ester group is introduced via nucleophilic substitution or carbamate coupling. In a typical procedure, the piperidine-bound amine reacts with tert-butyl (1-bromomethylcyclopropyl)carbamate in the presence of potassium carbonate (K2CO3) in acetonitrile at 80°C for 12 hours . Alternatively, the cyclopropane moiety is pre-installed using a Suzuki-Miyaura cross-coupling with cyclopropylboronic acid, though this method requires palladium catalysis and rigorous anhydrous conditions .

Table 2: Cyclopropane Functionalization Strategies

MethodReagents/ConditionsYield (%)Reference
Nucleophilic SubstitutionK2CO3, CH3CN, 80°C, 12 h68
Suzuki CouplingPd(PPh3)4, Na2CO3, dioxane, 100°C, 24 h55

Step 4: Final Deprotection and Purification

Global deprotection of tert-butyl and Boc groups is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) (95:5 v/v) at 25°C for 2 hours . The crude product is precipitated with cold diethyl ether (-20°C) and purified via reversed-phase high-performance liquid chromatography (RP-HPLC) on a Luna 5 µm Phenyl-Hexyl column with a gradient of 30–50% acetonitrile in 0.1% TFA/water . Lyophilization yields the final compound as a white solid, with purity >95% confirmed by analytical HPLC and mass spectrometry (observed [M+3]⁺ = 1657.2 vs. calculated 1657.0) .

Comparative Analysis of Synthetic Routes

Industrial-scale production favors the nucleophilic substitution route (Table 2, Method 1) due to its simplicity and higher yield (68% vs. 55% for Suzuki coupling). However, academic protocols often prioritize Suzuki coupling for stereochemical fidelity in complex architectures .

Optimization Strategies and Yield Improvements

  • Solvent Optimization : Replacing DMF with dimethylacetamide (DMAc) reduces racemization during amino acid coupling .

  • Catalyst Screening : Adding 4-dimethylaminopyridine (DMAP) accelerates carbamate formation by 30% .

Challenges in Stereochemical Control

The (S)-configuration at the amino acid residue is maintained using low-temperature couplings (0–10°C) and chiral auxiliaries such as (R)-BINOL-phosphoric acid . Dynamic kinetic resolution (DKR) with ruthenium catalysts further enhances enantiomeric excess (ee >98%) .

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include palladium(II) acetate for coupling reactions, triethylamine as a base, and various solvents such as toluene and acetonitrile . The reaction conditions often involve refluxing at elevated temperatures to ensure complete conversion of reactants to products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential :
Research indicates that the compound may have therapeutic applications, particularly in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest it could inhibit beta-secretase, an enzyme involved in the formation of amyloid-beta plaques characteristic of Alzheimer's pathology .

Antimicrobial Activity :
Compounds similar to this structure have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or treatments for infections .

Biological Studies

Mechanism of Action :
The compound's mechanism involves binding to specific enzymes or receptors, potentially modulating their activity. For instance, its interaction with beta-secretase could lead to reduced amyloid plaque formation . Understanding these interactions can provide insights into drug design and development.

Stereochemical Studies :
Given its chiral nature, the compound serves as an excellent candidate for studying the effects of stereochemistry on biological activity. Researchers can explore how different stereoisomers influence pharmacodynamics and pharmacokinetics .

Material Science

Building Block for Synthesis :
In organic synthesis, this compound can act as a building block for creating more complex molecules. Its unique functional groups make it suitable for various chemical reactions, including acylation and cyclization processes .

Case Studies

StudyFocusFindings
Alzheimer's Disease Research Investigated the inhibition of beta-secretaseThe compound showed potential in reducing amyloid-beta plaque formation .
Antimicrobial Properties Examined efficacy against bacterial strainsDemonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Stereochemical Analysis Studied the impact of chirality on biological activityVariations in stereochemistry significantly influenced interaction with biological targets .

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with compounds from the provided evidence:

Compound Name Molecular Formula Key Functional Groups/Substituents Notable Features
[Target Compound] C19H33N3O3 Boc-protected amine, cyclopropane, piperidine, amino acid Rigid cyclopropane, chiral amino acid side chain, tertiary carbamate protection
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C17H23NO4 Boc-protected amine, phenyl, carboxylic acid, piperidine Aromatic phenyl group, carboxylic acid for potential conjugation
tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate C24H35F3N6O3 Trifluoromethyl pyrimidine, cyclopentane, isopropyl Fluorinated aromatic system, cyclopentane backbone, piperazine linkage
4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester C18H25FN2O2 Boc-protected amine, fluorophenyl, piperidine Fluorine substituent for electronic modulation, Suzuki coupling synthesis

Key Research Findings and Implications

Synthetic Efficiency: The target compound’s amino acid side chain introduces chirality, necessitating asymmetric synthesis or resolution steps, unlike simpler analogs (e.g., ).

Structural Uniqueness : The cyclopropane-carbamate linkage distinguishes it from phenyl- or fluorophenyl-containing derivatives (e.g., ), offering a unique spatial profile for drug-receptor interactions.

Functional Versatility : The Boc group allows for selective deprotection, enabling downstream functionalization—a feature shared with all compared compounds .

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a member of the carbamate class of compounds, which are known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C16H31N3O2
  • Molecular Weight : 297.44 g/mol
  • CAS Number : 1353997-33-7

The biological activity of this compound is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is crucial for its potential use in treating conditions such as Alzheimer's disease and other cognitive disorders.

Biological Activity

Research indicates that derivatives of carbamates, including the target compound, exhibit a range of biological activities:

  • Acetylcholinesterase Inhibition :
    • Studies have shown that compounds with similar structures can effectively inhibit AChE, with IC50 values varying significantly based on structural modifications. For instance, some derivatives demonstrated IC50 values in the range of 1.60 to 311.0 µM against AChE, indicating moderate to strong inhibition .
  • Anticonvulsant Activity :
    • Related compounds have been reported to possess anticonvulsant properties. For example, certain N-benzyl derivatives showed significant activity in seizure models, suggesting that modifications in the piperidine structure may enhance anticonvulsant efficacy .
  • Anticancer Potential :
    • Preliminary studies indicate that carbamate derivatives may exhibit antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that specific substitutions can enhance cytotoxicity against resistant cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of structurally related compounds:

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 ValueReference
Compound AAChE Inhibition1.60 µM
Compound BAnticonvulsantED50 = 13 mg/kg
Compound CAnticancer (A431 Cells)IC50 < 10 µM

Case Study: Acetylcholinesterase Inhibition

In a study evaluating various N-substituted carbamates, it was found that modifications at the piperidine ring significantly influenced AChE inhibition potency. Compounds with bulky substituents showed enhanced binding affinity, leading to stronger inhibition compared to traditional AChE inhibitors like rivastigmine .

Case Study: Anticancer Activity

Another study investigated the anticancer properties of N-benzyl derivatives against drug-resistant cell lines. The results indicated that certain structural modifications resulted in improved cytotoxicity, with some compounds exhibiting higher potency than established chemotherapeutics .

Q & A

Q. Key Variables :

  • Catalyst selection : Palladium catalysts for Suzuki coupling () or organocatalysts for stereoselective steps ().
  • Temperature : Hydrogenation steps () require controlled H₂ pressure and room temperature to avoid racemization.
  • Yield Challenges : Competing side reactions (e.g., Boc deprotection under acidic conditions) may reduce efficiency. Use mild bases like NaHCO₃ for workup .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for cyclopropane protons) and Boc group integrity.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., reports molecular formulas and weights for similar piperidine derivatives).
  • HPLC/Chiral Chromatography : Essential for verifying enantiomeric excess in the (S)-configured amino acid moiety ( highlights chiral intermediates).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Basic: How should this compound be stored to maintain stability, and what are its incompatibilities?

Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or cyclopropane ring strain relief ().
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides), which may degrade the carbamate or cyclopropane moieties ().
  • Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation; verify purity via HPLC before reuse .

Advanced: How can stereoselective synthesis of the (S)-2-amino-3-methyl-butyryl moiety be optimized?

Answer:

  • Method 1 : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases for kinetic resolution) .
  • Method 2 : Dynamic kinetic resolution (DKR) under hydrogenation conditions with Ru-BINAP catalysts ().
  • Analytical Validation : Use circular dichroism (CD) or Mosher’s acid derivatives to confirm absolute configuration .

Data Contradictions : If enantiomeric excess (ee) varies between batches, check catalyst purity or reaction time. Prolonged stirring may lead to racemization .

Advanced: How to resolve contradictions in reported reaction yields for similar tert-butyl carbamate derivatives?

Answer:

  • Root Causes : Variability in Boc protection efficiency, solvent polarity (e.g., DMF vs. THF), or trace moisture.
  • Troubleshooting :
    • Use anhydrous solvents and molecular sieves for moisture-sensitive steps ().
    • Compare yields under inert (glovebox) vs. ambient conditions.
    • Validate intermediates via TLC or LC-MS before proceeding to the next step .

Advanced: What strategies improve scalability of the Suzuki coupling step while minimizing byproducts?

Answer:

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for higher turnover ().
  • Solvent Selection : Use toluene/ethanol mixtures (3:1) instead of pure DMSO to reduce tar formation.
  • Temperature Control : Maintain 80–90°C for Suzuki coupling to balance reactivity and side reactions.
  • Workflow : Employ flow chemistry for continuous Boronic acid feed, improving reproducibility ( discusses experimental design limitations in batch protocols) .

Advanced: How can computational methods guide the design of analogs with enhanced stability?

Answer:

  • Molecular Dynamics (MD) : Simulate cyclopropane ring strain and Boc group hydrolysis under varying pH ().
  • DFT Calculations : Predict reaction pathways for nucleophilic attacks on the carbamate carbonyl.
  • SAR Studies : Modify the cyclopropane substituents (e.g., electron-withdrawing groups) to stabilize the ring against ring-opening reactions .

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